(4-Bromobutyl)cyclohexane: A Comprehensive Technical Guide for Researchers
(4-Bromobutyl)cyclohexane: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides a detailed overview of the chemical and physical properties of (4-Bromobutyl)cyclohexane, a versatile building block in organic synthesis with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the compound's characteristics, synthetic methodologies, and reactivity. Due to the limited availability of direct experimental spectroscopic data in public-domain literature, this guide presents predicted spectral analyses based on established principles and data from analogous structures. Detailed experimental protocols for a plausible synthetic route and a representative nucleophilic substitution reaction are also provided, alongside visualizations of key chemical workflows.
Introduction
(4-Bromobutyl)cyclohexane (CAS No. 60439-16-9) is a halogenated hydrocarbon featuring a cyclohexane ring connected to a four-carbon chain with a terminal bromine atom.[1][2][3][4][5] This bifunctional nature, combining a lipophilic cyclohexane moiety with a reactive alkyl bromide, makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1] The cyclohexane group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability, while the bromo-functionalized butyl chain provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and organometallic reactions.[1] This guide aims to provide a comprehensive repository of the known properties and potential applications of (4-Bromobutyl)cyclohexane.
Chemical and Physical Properties
The fundamental chemical and physical properties of (4-Bromobutyl)cyclohexane are summarized in Table 1. This data has been aggregated from multiple chemical supplier databases and computational sources.
Table 1: Chemical and Physical Properties of (4-Bromobutyl)cyclohexane
| Property | Value | Reference(s) |
| CAS Number | 60439-16-9 | [2][3] |
| Molecular Formula | C₁₀H₁₉Br | [2][3][4] |
| Molecular Weight | 219.16 g/mol | [2][3][4] |
| IUPAC Name | 1-bromo-4-cyclohexylbutane | [4] |
| Synonyms | (4-Bromobutyl)cyclohexane, Cyclohexane, (4-bromobutyl)- | [2][4][5] |
| Appearance | Colorless liquid | [1][5] |
| Density | 1.152 g/cm³ | [2][6] |
| Boiling Point | 244.1 °C at 760 mmHg | [2][6] |
| Flash Point | 98.7 °C | [2][6] |
| XLogP3 | 4.1 | [6] |
Spectroscopic Data (Predicted)
Direct experimental spectra for (4-Bromobutyl)cyclohexane are not widely available. The following tables present predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Assignment (See Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a, H-b, H-c, H-d, H-e | 0.85 - 1.80 | m | 11H |
| H-f (CH₂) | 1.25 - 1.45 | m | 2H |
| H-g (CH₂) | 1.80 - 1.95 | m | 2H |
| H-h (CH₂-Br) | 3.40 | t, J ≈ 6.8 Hz | 2H |
Figure 1: Structure of (4-Bromobutyl)cyclohexane with proton numbering for NMR assignment.
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₂-Br) | 33 - 35 |
| C2 | 32 - 34 |
| C3 | 29 - 31 |
| C4 | 37 - 39 |
| C5 | 33 - 35 |
| C6 | 26 - 28 |
| C7 | 26 - 28 |
| C8 | 33 - 35 |
| C9 | 37 - 39 |
| C10 | 29 - 31 |
Table 4: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 2925 - 2850 | C-H stretch (cyclohexyl, alkyl) | Strong |
| 1450 | CH₂ bend (scissoring) | Medium |
| 650 - 550 | C-Br stretch | Medium-Strong |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 218/220 | [M]⁺, isotopic pattern for one Br atom |
| 139 | [M - Br]⁺ |
| 83 | [C₆H₁₁]⁺ (cyclohexyl fragment) |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
The following protocols are provided as representative procedures for the synthesis and subsequent reaction of (4-Bromobutyl)cyclohexane. These are based on established chemical literature for similar transformations and should be adapted and optimized as necessary.
Synthesis of (4-Bromobutyl)cyclohexane from 4-Cyclohexylbutan-1-ol
This procedure describes the bromination of a primary alcohol using phosphorus tribromide (PBr₃), a common and effective method for this transformation.
Materials:
-
4-Cyclohexylbutan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube is placed under an inert atmosphere (e.g., nitrogen or argon).
-
4-Cyclohexylbutan-1-ol (e.g., 0.1 mol) is dissolved in anhydrous diethyl ether (200 mL) and added to the flask. The solution is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (e.g., 0.04 mol, a slight excess of bromine equivalents) is dissolved in anhydrous diethyl ether (50 mL) and added to the dropping funnel.
-
The PBr₃ solution is added dropwise to the stirred alcohol solution over a period of 60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by the slow, dropwise addition of saturated NaHCO₃ solution until effervescence ceases.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield pure (4-Bromobutyl)cyclohexane.
Caption: Synthetic workflow for the preparation of (4-Bromobutyl)cyclohexane.
Nucleophilic Substitution: Synthesis of an Ether
This protocol outlines a general procedure for the Williamson ether synthesis using (4-Bromobutyl)cyclohexane as the alkylating agent.
Materials:
-
(4-Bromobutyl)cyclohexane
-
Sodium ethoxide (or another desired sodium alkoxide)
-
Anhydrous ethanol (or the corresponding alcohol)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, sodium ethoxide (e.g., 0.05 mol) is dissolved or suspended in anhydrous DMF (100 mL).
-
(4-Bromobutyl)cyclohexane (e.g., 0.05 mol) is added to the stirred solution at room temperature.
-
The reaction mixture is heated to 60-80 °C and stirred for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature and poured into water (200 mL).
-
The aqueous mixture is extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude ether product is purified by column chromatography on silica gel.
Reactivity and Applications
(4-Bromobutyl)cyclohexane is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.
Nucleophilic Substitution Reactions
The terminal bromine atom is a good leaving group, making the compound susceptible to Sₙ2 reactions with a wide range of nucleophiles.[1] This allows for the introduction of the 4-cyclohexylbutyl moiety onto various functional groups, including:
-
Ethers: Reaction with alkoxides.
-
Amines: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.
-
Esters: Reaction with carboxylate salts.
-
Nitriles: Reaction with cyanide salts.
Organometallic Chemistry
(4-Bromobutyl)cyclohexane can be used to prepare organometallic reagents, such as Grignard reagents, by reacting with magnesium metal in an ethereal solvent. The resulting Grignard reagent, 4-cyclohexylbutylmagnesium bromide, is a potent nucleophile that can react with electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds.
Caption: Reactivity pathways of (4-Bromobutyl)cyclohexane.
Applications in Drug Discovery and Materials Science
While specific examples of (4-Bromobutyl)cyclohexane in marketed drugs are not readily identifiable, its structural motifs are relevant to medicinal chemistry. The introduction of a cyclohexyl group can increase the lipophilicity of a compound, potentially improving its membrane permeability and metabolic stability. As a linker, the butyl chain can be used to connect a pharmacophore to another functional group or to explore the binding pocket of a biological target.
In materials science, (4-Bromobutyl)cyclohexane has been cited as a building block for the synthesis of complex molecules such as cyclohexane-based macrocycles.[1] Its incorporation into polymers or liquid crystals could also be explored to tailor their thermal and functional properties.[1]
Safety and Handling
(4-Bromobutyl)cyclohexane is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
(4-Bromobutyl)cyclohexane is a valuable and versatile chemical intermediate. This technical guide has provided a consolidated summary of its chemical and physical properties, predicted spectroscopic data, and detailed experimental protocols for its synthesis and reaction. While there is a need for more publicly available experimental data on this compound, the information presented here serves as a useful resource for researchers and scientists in organic synthesis, medicinal chemistry, and materials science.
References
- 1. Buy (4-Bromobutyl)cyclohexane | 60439-16-9 [smolecule.com]
- 2. (4-Bromobutyl)cyclohexane | CAS 60439-16-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. scbt.com [scbt.com]
- 4. (4-Bromobutyl)cyclohexane | C10H19Br | CID 13962520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 60439-16-9: Cyclohexane,(4-bromobutyl)- | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
